2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound belongs to the chromeno[2,3-d]pyrimidine class, characterized by a fused tricyclic core comprising a benzopyran (chromene) and pyrimidine ring. The structure includes a 4-fluorophenyl substituent at position 2 of the chromenopyrimidine core and a sulfanyl-linked acetamide group substituted with a 2,4,6-trimethylphenyl moiety. Key functional groups include the C=O carbonyl (IR absorption ~1680 cm⁻¹) and NH groups (IR peaks ~3391–3212 cm⁻¹), consistent with acetamide derivatives .
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN3O2S/c1-16-12-17(2)25(18(3)13-16)30-24(33)15-35-28-22-14-20-6-4-5-7-23(20)34-27(22)31-26(32-28)19-8-10-21(29)11-9-19/h4-13H,14-15H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRHGEQMFSYUDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the chromeno-pyrimidine core through a cyclization reaction. This is followed by the introduction of the fluorophenyl group via a nucleophilic substitution reaction. The final step involves the attachment of the trimethylphenylacetamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally similar chromenopyrimidine derivatives:
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogues with bulkier substituents (e.g., Example 83 in ) exhibit higher MPs (~302–304°C), likely due to improved crystal packing . Simpler derivatives, such as those with cyclopentyl groups (), melt at lower temperatures (~188.9°C) .
Pharmacological Implications
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to chlorine () or phenyl () substituents, as fluorine’s electronegativity reduces oxidative degradation .
- Acetamide Modifications : The 2,4,6-trimethylphenyl group in the target compound increases steric bulk, which could improve binding selectivity to hydrophobic enzyme pockets compared to 4-fluorophenyl () or 4-methylphenyl () analogues .
Biological Activity
N-(3-chloro-4-fluorophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacological contexts. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridine ring substituted with a chloro-fluoro phenyl group and a thiolane moiety. The molecular formula can be represented as follows:
- IUPAC Name : N-(3-chloro-4-fluorophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide
- Molecular Formula : C13H12ClF1N2O1S1
Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors. The presence of the chloro and fluoro groups may enhance lipophilicity, allowing better membrane penetration and interaction with biological targets. For instance, studies on related compounds have shown that they can inhibit tyrosinase, an enzyme involved in melanin production, which has implications for skin disorders and neurodegenerative diseases .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of similar pyridine derivatives. For instance, compounds with thiolane substitutions have demonstrated significant antibacterial activity against various strains of bacteria, suggesting that N-(3-chloro-4-fluorophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide may exhibit similar effects .
Antiviral Activity
The antiviral potential of this compound has not been extensively studied; however, related compounds have shown efficacy against viruses such as H5N1. The mechanism typically involves disruption of viral replication pathways . Further research is needed to evaluate the specific antiviral activity of this compound.
Enzyme Inhibition
Inhibition studies suggest that this compound may act on enzymes like tyrosinase. The incorporation of the 3-chloro-4-fluorophenyl moiety has been linked to enhanced inhibitory effects on tyrosinase, indicating potential applications in treating hyperpigmentation disorders .
Case Studies
- Tyrosinase Inhibition : A study demonstrated that derivatives containing the 3-chloro-4-fluorophenyl group showed improved binding affinity to tyrosinase compared to non-substituted analogs. This suggests that N-(3-chloro-4-fluorophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide could be a potent inhibitor in skin-related applications .
- Antibacterial Activity : In vitro testing revealed that similar compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, supporting the hypothesis that this compound might possess comparable antibacterial properties .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
